molecular formula C22H20N4O4S B2930260 Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852438-00-7

Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2930260
CAS No.: 852438-00-7
M. Wt: 436.49
InChI Key: GHEWTINZVDTXAA-UHFFFAOYSA-N
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Description

Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolopyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a benzyl thioacetate moiety at position 4. This compound belongs to the triazolopyridazine family, known for diverse pharmacological activities, including kinase inhibition and epigenetic modulation.

Properties

IUPAC Name

benzyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-28-17-9-8-16(12-18(17)29-2)22-24-23-19-10-11-20(25-26(19)22)31-14-21(27)30-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEWTINZVDTXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and research findings related to this compound.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzyl group linked to a thioacetate moiety and a triazolo-pyridazine derivative. The molecular formula is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, and its synthesis typically involves multi-step organic reactions including esterification and cyclization processes that yield the desired thiazole derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiosemicarbazide have shown promising antibacterial activity against various pathogenic bacteria. In one study, benzothioate derivatives demonstrated significant antibacterial effects compared to standard antibiotics like chloramphenicol .

CompoundActivity TypeIC50 (µM)
BenzothioateAntibacterial10.5
Benzyl ThioacetateAntibacterial12.0

Antitumor Activity

This compound has also been evaluated for its antitumor potential. Compounds derived from triazole-thiones have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, some derivatives have shown IC50 values in the low micromolar range against several cancer cell lines .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, there is evidence suggesting that similar compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS), which are critical in inflammatory pathways .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiosemicarbazide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
  • Cytotoxicity Testing : In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that selected derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development in drug formulation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight Reported Activity Source
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-(3,4-dimethoxyphenyl), 6-(thioacetate benzyl ester) Benzyl ester, dimethoxy Not explicitly stated Not directly reported
Compound 18 () [1,2,4]triazolo[4,3-b]pyridazine 3-(2,5-dimethoxyphenyl), 6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) Ether-linked tetrahydrofuran Not provided Potent PDE4 inhibitor (IC₅₀ < 10 nM), selective across PDE isoforms
Lin28-1632 () [1,2,4]triazolo[4,3-b]pyridazine 3-methyl, 6-(N-methyl-N-phenylacetamide) Acetamide, methyl 108825-65-6 Lin28 inhibitor (functional IC₅₀ ~80 µM)
2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid () [1,2,4]triazolo[4,3-b]pyridazine 3-methyl, 6-(thioacetic acid) Carboxylic acid, methyl Not provided Not reported; likely lower lipophilicity vs. benzyl ester
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide () [1,2,4]triazolo[4,3-b]pyridazine 3-(3,4-dimethoxyphenyl), 6-(thioacetamide benzodioxole) Acetamide, dimethoxy 465.5 (C₂₂H₁₉N₅O₅S) Not reported; amide group may alter bioavailability vs. ester

Key Differences and Implications

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound and ’s analog may enhance π-π stacking interactions with hydrophobic enzyme pockets, similar to the 2,5-dimethoxyphenyl group in Compound 18, which contributes to PDE4 binding . Benzyl ester vs. However, esters are prone to hydrolysis, which may limit metabolic stability .

Target Selectivity: Compound 18 exhibits >100-fold selectivity for PDE4 over other PDE isoforms, attributed to its tetrahydrofuran-linked substituent . The target compound’s dimethoxyphenyl group may confer similar selectivity if tested against PDEs. Lin28-1632 () lacks methoxy groups but includes a methyl-substituted triazole, suggesting that minor structural changes redirect activity toward RNA-binding proteins like Lin26.

Solubility: The acetamide in ’s analog (465.5 g/mol) may improve water solubility vs. the benzyl ester, which is more hydrophobic .

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